molecular formula C11H14FNO2 B13584901 Ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Cat. No.: B13584901
M. Wt: 211.23 g/mol
InChI Key: UMAUUICNXJGBQL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is an organic compound with a molecular formula of C11H14FNO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorinated aromatic ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the reaction of ethyl bromoacetate with 4-fluoro-3-methylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate
  • Ethyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
  • Ethyl 2-amino-2-(4-fluoro-3-ethylphenyl)acetate

Uniqueness

Ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C11H14FNO2/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6,10H,3,13H2,1-2H3

InChI Key

UMAUUICNXJGBQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)C)N

Origin of Product

United States

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